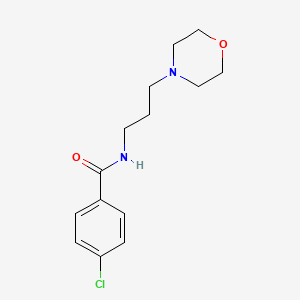

酰胺基

描述

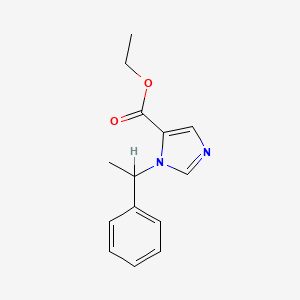

Amidate, also known as Etomidate, is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for sedation during short operative procedures . It is chemically identified as ®- (+)-ethyl-1- (1-phenylethyl)-1H-imidazole-5-carboxylate . Each milliliter of Amidate contains etomidate, 2 mg, propylene glycol 35% v/v .

Synthesis Analysis

The synthesis of Amidate involves a series of chemical reactions. The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .

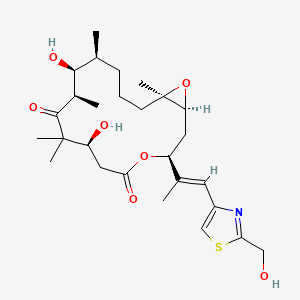

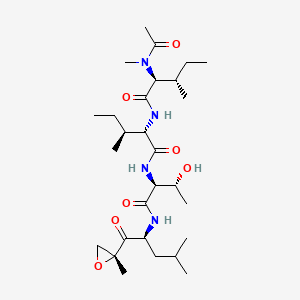

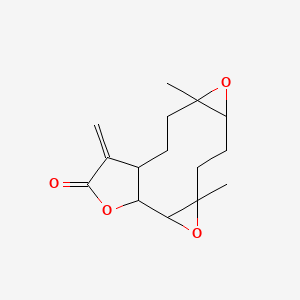

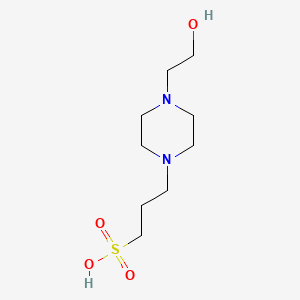

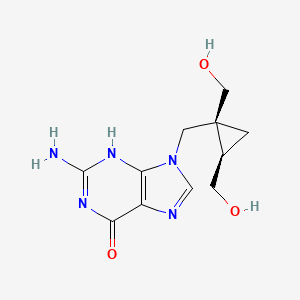

Molecular Structure Analysis

Etomidate is an imidazole-based agonist of the γ-aminobutyric acid type A (GABA A) receptor used for the induction of general anesthesia and sedation . It was initially developed as an antifungal agent in 1964 by Janssen Pharmaceuticals, but during animal studies, its hypnotic effect was serendipitously observed .

Chemical Reactions Analysis

The reactivity of amides makes their direct reaction with nitrogen nucleophiles difficult; thus, the direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction because equilibrium is established .

科学研究应用

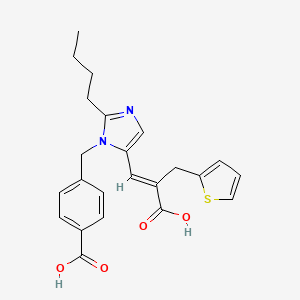

Transamidation Reactions

Amidate plays a crucial role in transamidation reactions . These reactions have emerged as a valuable alternative to prepare amides . The reactivity of amides makes their direct reaction with nitrogen nucleophiles difficult; thus, the direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction .

Catalyst Activation

Amidate is involved in catalyst activation in transamidation reactions . Recent research has emphasized those reactions involving activation with metal catalysts .

Pharmaceutical Applications

Amidate is present in approximately 25% of the existing pharmaceuticals . It is estimated that approximately 33% of the new drug candidates are "amides" , making amidation reactions some of the most performed chemical processes in the pharmaceutical industry and in drug discovery activities .

Biomolecular Applications

Amidate is widely present in biomolecules such as proteins, peptides, and alkaloids . In proteins, amides are the key components used to connect two amino acids known as peptide linkages .

Synthetic Structures

Amidate is also part of a vast number of synthetic structures . Due to its intermolecular hydrogen bonding, the order of amides’ boiling point and melting point is primary > secondary > tertiary .

Transamidation of Unactivated Amides

Amidate is used in the transamidation of unactivated amides . This process has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .

作用机制

Target of Action

Amidate, also known as Ethnor or Etomidate, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Amidate acts as a positive allosteric modulator on the GABA A receptor . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to a depression of central nervous system (CNS) function .

Biochemical Pathways

The primary biochemical pathway affected by Amidate is the GABAergic system . By enhancing the inhibitory effect of GABA, Amidate prolongs the post-synaptic inhibitory effect of GABA in the thalamus . This leads to a decrease in neuronal excitability and results in the hypnotic and anesthetic effects of the drug .

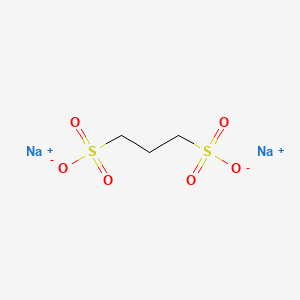

Pharmacokinetics

Amidate has relatively large volumes of distribution and is rapidly metabolized . It undergoes ester hydrolysis in plasma and liver, metabolizing into an inactive carboxylic acid . The elimination half-life is approximately 75 minutes, and it is excreted in urine (85%) and bile duct (15%) . These pharmacokinetic properties contribute to its rapid onset and offset of clinical effect .

Result of Action

The primary result of Amidate’s action is the induction of general anesthesia and sedation . It produces a swift onset of hypnotic effect, similar to barbiturates and propofol . It induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

Action Environment

Amidate’s action, efficacy, and stability are influenced by several environmental factors. It stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . This makes it a suitable induction agent for people who are hemodynamically unstable . Amidate suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making it unsuitable for administration by a prolonged infusion or to critically ill patients .

属性

IUPAC Name |

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347652 | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amidate | |

CAS RN |

15301-65-2, 33125-97-2 | |

| Record name | Ethnor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

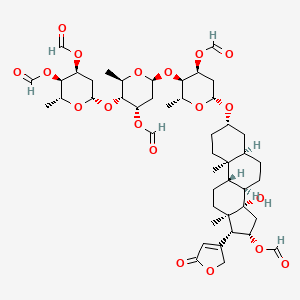

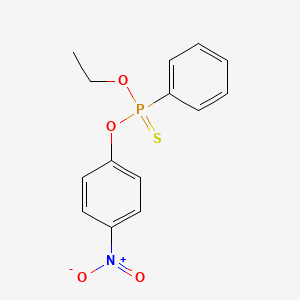

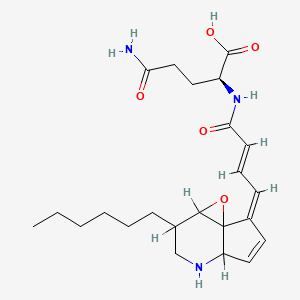

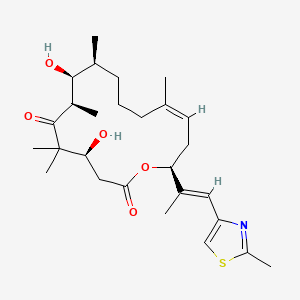

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。